molecular formula C21H15NO3S B3015934 N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide CAS No. 883965-33-1

N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide

Cat. No.: B3015934
CAS No.: 883965-33-1
M. Wt: 361.42
InChI Key: IIPAWBYCDJXMIE-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of thiochromene derivatives. This compound is characterized by the presence of a thiochromene core, a furan ring, and a carboxamide group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiochromene Core: The thiochromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and a sulfur source under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiochromene and furan derivatives.

Scientific Research Applications

N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide
  • N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]pyrrole-2-carboxamide

Uniqueness

N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide is unique due to the presence of both a thiochromene core and a furan ring, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c1-13-8-10-14(11-9-13)18-19(23)15-5-2-3-7-17(15)26-21(18)22-20(24)16-6-4-12-25-16/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPAWBYCDJXMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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